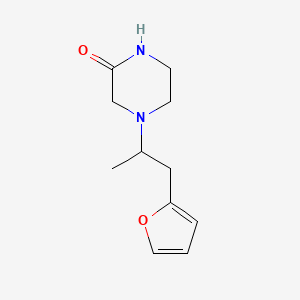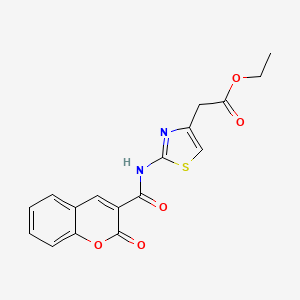
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PPT and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Dopamine Receptor Modulation
The compound’s structural features make it a potential candidate for modulating dopamine receptors. Specifically, it has been explored for its interaction with D3 receptors (D3R). Due to the homology among dopamine D2-like receptors (including D2, D3, and D4 subtypes), finding ligands that discriminate between these subtypes remains challenging. However, bitopic ligands, which engage multiple receptor domains, have shown promise in achieving subtype selectivity. Researchers have synthesized bitopic structures based on this compound, aiming to enhance D3R selectivity. The (2S,5S) conformation of the scaffold has been found to improve affinity and selectivity for D3R .
ASGPR-Targeted Therapeutics
The compound’s unique structure has implications beyond neurotransmitter receptors. It can serve as an ASGPR (asialoglycoprotein receptor) binding ligand when conjugated with extracellular protein binding ligands. This combination enables selective degradation of target extracellular proteins in vivo, potentially treating disorders mediated by these proteins .
Immune Sensing and Diagnostics
Researchers have harnessed the compound’s properties to create a sensitive immune sensor. By modifying disposable immunosensors with single-walled carbon nanotube-conductive polymer nanocomposites, they achieved impedance-based detection of calreticulin (CALR), a biomarker found in human serum. The resulting biosensor demonstrated linear response to CALR concentrations within the range of 0.015–60 pg/mL, with an impressively low detection limit (4.6 fg/mL) and excellent sensitivity (0.43 kΩ pg⁻¹ mL⁻² cm⁻²) .
Novel Porphyrin Synthesis
The compound’s potential extends to the synthesis of bis(porphyrins) or related compounds. Its structure serves as a building block for creating novel porphyrin-based materials, which have applications in various fields, including catalysis, photodynamic therapy, and sensing .
Flavor and Fragrance Chemistry
In a different context, the compound has been identified as a contributor to the “nasal burn” aroma in soy sauce-flavored white wine. Its presence in the wine imparts a characteristic sensory experience, and its threshold concentration for this aroma was determined to be 209.5 μg/L in a 53% ethanol-water solution .
FGFR Inhibition
While not directly related to the compound, its 1H-pyrrolo[2,3-b]pyridine motif has inspired the design of potent FGFR (fibroblast growth factor receptor) inhibitors. Researchers have utilized structure-based design strategies to create derivatives with potential therapeutic applications .
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-13-14(22-16(18-13)20-11-4-5-12-20)15(21)17-7-6-10-19-8-2-3-9-19/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXBVUTYFRZWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)
![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)

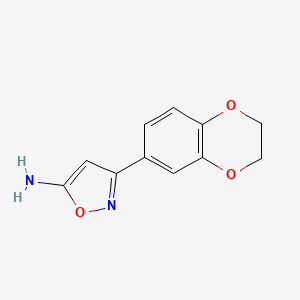
![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)
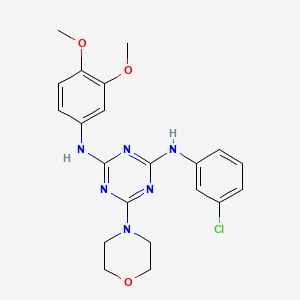
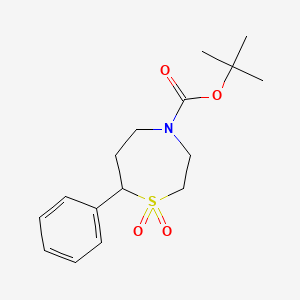
![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)
